molecular formula C23H26N8O3 B10860881 8Xdp7T5xlu CAS No. 2271209-99-3

8Xdp7T5xlu

Cat. No.: B10860881
CAS No.: 2271209-99-3
M. Wt: 462.5 g/mol
InChI Key: MXHSTECIDQMETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABSK-012 is a small molecule drug developed by Abbisko Therapeutics Co., Ltd. It is a highly selective fibroblast growth factor receptor 4 (FGFR4) antagonist. This compound is primarily being investigated for its potential in treating various types of solid tumors, including sarcomas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABSK-012 involves multiple steps, starting with the preparation of the core pyridine structure. The key intermediate, 3-(5-cyano-4-(cyclopropylamino)pyridin-2-yl)-1-(6-formyl-5-((4-methyl-2-oxopiperazin-1-yl)methyl)pyridin-2-yl)-1-methylurea, is synthesized through a series of reactions including cyclization, formylation, and urea formation .

Industrial Production Methods

Industrial production of ABSK-012 follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

ABSK-012 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

ABSK-012 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying FGFR4 antagonists.

    Biology: Investigated for its effects on cell signaling pathways involving FGFR4.

    Medicine: Potential therapeutic agent for treating solid tumors, including hepatocellular carcinoma and soft tissue sarcomas.

    Industry: Used in the development of new cancer therapies and diagnostic tools

Mechanism of Action

ABSK-012 exerts its effects by selectively binding to and inhibiting FGFR4. This inhibition disrupts the FGFR4 signaling pathway, which is involved in cell proliferation, differentiation, and survival. By blocking this pathway, ABSK-012 can inhibit tumor growth and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ABSK-012 is unique due to its high selectivity for FGFR4 and its ability to overcome drug resistance mutations. This makes it a promising candidate for treating cancers that are resistant to other FGFR4 inhibitors .

Properties

CAS No.

2271209-99-3

Molecular Formula

C23H26N8O3

Molecular Weight

462.5 g/mol

IUPAC Name

3-[5-cyano-4-(cyclopropylamino)pyridin-2-yl]-1-[6-formyl-5-[(4-methyl-2-oxopiperazin-1-yl)methyl]pyridin-2-yl]-1-methylurea

InChI

InChI=1S/C23H26N8O3/c1-29-7-8-31(22(33)13-29)12-15-3-6-21(27-19(15)14-32)30(2)23(34)28-20-9-18(26-17-4-5-17)16(10-24)11-25-20/h3,6,9,11,14,17H,4-5,7-8,12-13H2,1-2H3,(H2,25,26,28,34)

InChI Key

MXHSTECIDQMETN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(=O)C1)CC2=C(N=C(C=C2)N(C)C(=O)NC3=NC=C(C(=C3)NC4CC4)C#N)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.